5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
The compound “5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle that is often found in various pharmaceuticals . The molecule also contains a bromobenzyl group, which is a benzene ring with a bromine atom and a methylthio group attached .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the thiadiazol ring, which may participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the bromine atom might make the compound relatively heavy and polar, while the thiadiazol ring might contribute to its stability .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Research on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a related compound, has shown significant biological activity. These compounds exhibit DNA protective abilities against oxidative damage and strong antimicrobial activity against certain strains like S. epidermidis. Particularly, some derivatives have shown cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, indicating potential antiproliferative properties that could be explored for chemotherapy applications (Gür et al., 2020).
Photodynamic Therapy Applications
Another study focused on zinc phthalocyanine derivatives, substituted with 1,3,4-thiadiazole groups, revealing their suitability as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds demonstrated high singlet oxygen quantum yields and good fluorescence properties, crucial for effective photodynamic therapy applications (Pişkin et al., 2020).
Acetylcholinesterase Inhibition for Alzheimer's Disease
The acetylcholinesterase-inhibition activity of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives has been investigated, highlighting their potential in Alzheimer's disease treatment. One derivative showed significant inhibition activity, suggesting its role in developing therapeutic agents for neurodegenerative diseases (Zhu et al., 2016).
Molecular Cocrystals for Drug Development
Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have been studied for their hydrogen bonding patterns, revealing insights into drug formulation and development. These studies provide foundational knowledge for creating stable pharmaceutical cocrystals with improved drug properties (Smith & Lynch, 2013).
Quantum Chemical and Structural Analysis
Quantitative assessment and crystallographic studies on thiadiazole derivatives have explored their noncovalent interactions, offering insights into the molecular design of new drugs. These analyses help understand the stability and interaction mechanisms of potential therapeutic agents (El-Emam et al., 2020).
Future Directions
properties
IUPAC Name |
5-[(3-bromophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3S2/c11-8-3-1-2-7(4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNRZGWBINMVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSCC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793112 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(((3-Bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-amine |
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